

An In-depth Technical Guide to 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B1322539

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 220003-24-7 (Note: The primary and more consistently referenced CAS Number for this compound is 213598-16-4)

Introduction

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of both an isopropoxy group and a trifluoromethyl group on the benzoic acid scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The isopropoxy group can further influence the molecule's steric and electronic properties, potentially impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the available technical data for this compound.

Physicochemical Properties

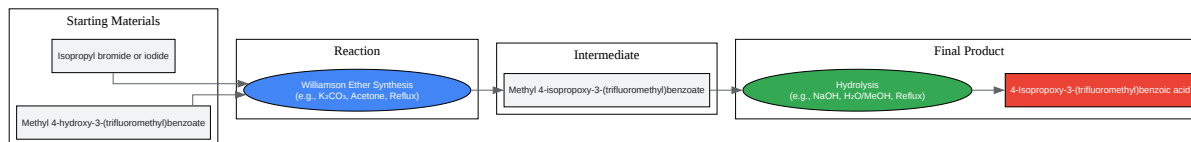
A summary of the key physicochemical properties of **4-Isopropoxy-3-(trifluoromethyl)benzoic acid** is presented in the table below. While some data points are readily available from chemical suppliers, others, such as a definitive melting point and detailed solubility, are not consistently reported in the public domain.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ F ₃ O ₃	N/A
Molecular Weight	248.20 g/mol	N/A
CAS Number	213598-16-4	N/A
Appearance	White to off-white solid	N/A
Flash Point	142.7 °C	N/A
Melting Point	Not consistently reported	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in polar organic solvents like DMSO and methanol.	N/A
pKa	Not available	N/A

Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-Isopropoxy-3-(trifluoromethyl)benzoic acid** is not readily available in peer-reviewed literature, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A likely precursor would be a suitably substituted phenol, which would undergo etherification followed by oxidation or carboxylation.

A potential synthetic pathway is the Williamson ether synthesis starting from 4-hydroxy-3-(trifluoromethyl)benzoic acid or its corresponding ester, followed by hydrolysis if an ester is used.



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Plausible synthetic workflow for **4-Isopropoxy-3-(trifluoromethyl)benzoic acid**.

General Experimental Protocol (Hypothetical)

Materials:

- Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
- Isopropyl bromide
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Sodium hydroxide
- Methanol
- Water
- Hydrochloric acid
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Step 1: Synthesis of Methyl 4-isopropoxy-3-(trifluoromethyl)benzoate

- To a solution of methyl 4-hydroxy-3-(trifluoromethyl)benzoate in anhydrous acetone, add anhydrous potassium carbonate.
- Add isopropyl bromide to the mixture.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
- Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to **4-Isopropoxy-3-(trifluoromethyl)benzoic acid**

- Dissolve the purified methyl 4-isopropoxy-3-(trifluoromethyl)benzoate in a mixture of methanol and water.
- Add sodium hydroxide and reflux the mixture for several hours, monitoring by TLC.
- After completion, cool the reaction mixture and remove the methanol under reduced pressure.
- Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.
- Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

- Filter the solid, wash with cold water, and dry under vacuum to obtain **4-isopropoxy-3-(trifluoromethyl)benzoic acid**.

Spectroscopic Data

Specific spectroscopic data for **4-Isopropoxy-3-(trifluoromethyl)benzoic acid** is not widely published. However, based on its structure, the following characteristic signals can be predicted:

¹H NMR:

- Aromatic protons in the region of 7-8 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- A septet for the methine proton of the isopropoxy group around 4.5-5.0 ppm.
- A doublet for the methyl protons of the isopropoxy group around 1.3-1.5 ppm.
- A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

¹³C NMR:

- Aromatic carbons in the region of 110-160 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
- A carbonyl carbon from the carboxylic acid group around 165-175 ppm.
- A methine carbon of the isopropoxy group around 70-75 ppm.
- Methyl carbons of the isopropoxy group around 20-25 ppm.
- The trifluoromethyl carbon, which will show a characteristic quartet.

Mass Spectrometry:

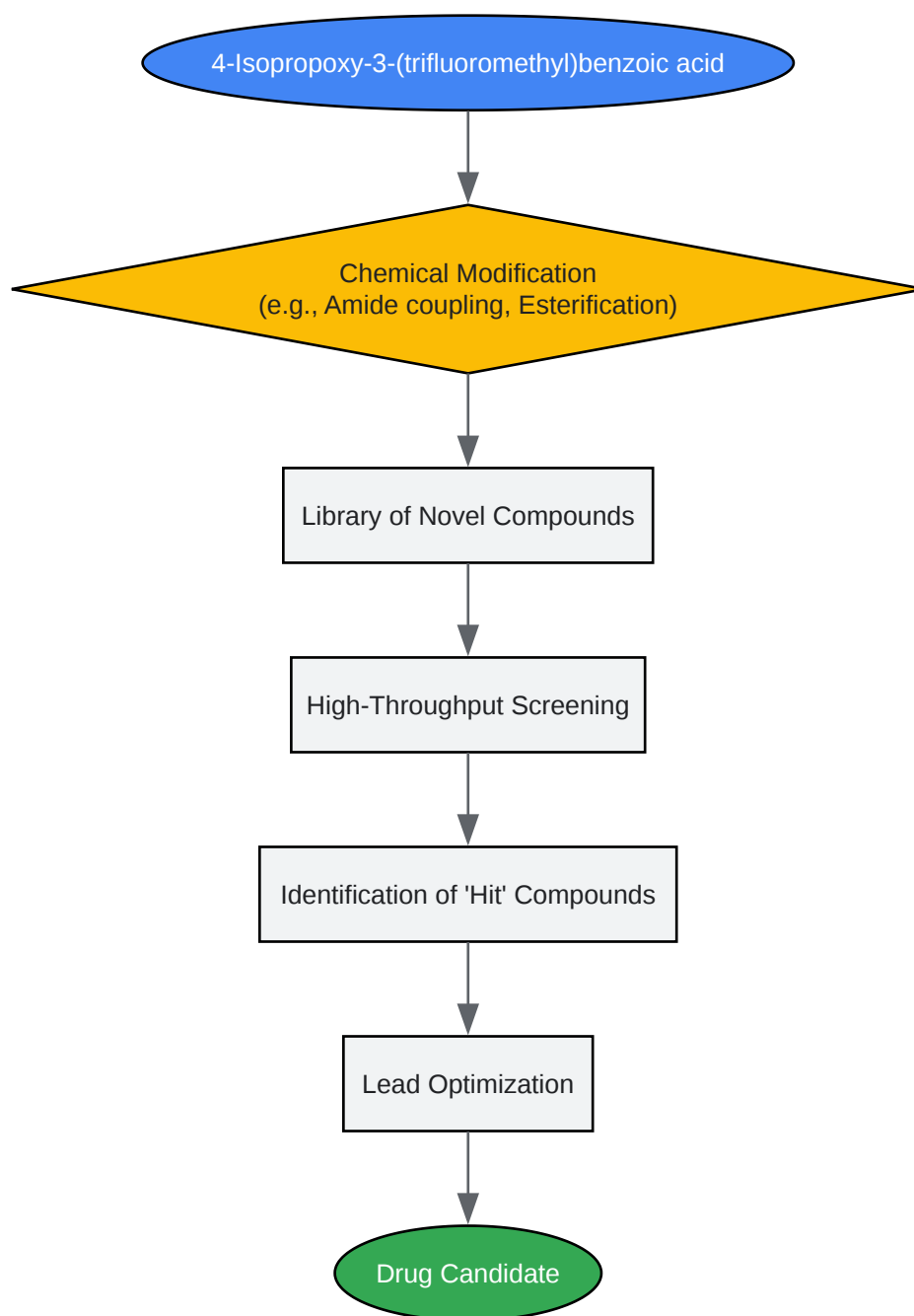
The mass spectrum would be expected to show a molecular ion peak $[M]^+$ or $[M-H]^-$ depending on the ionization method. Fragmentation would likely involve the loss of the isopropoxy group, the carboxylic acid group, and potentially cleavage of the trifluoromethyl group.

Biological Activity and Applications

Currently, there is no publicly available information on the biological activity or specific applications of **4-Isopropoxy-3-(trifluoromethyl)benzoic acid** in drug discovery or other research areas. However, the structural motifs present in the molecule are of significant interest to medicinal chemists.

The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance a molecule's metabolic stability and binding affinity. Benzoic acid derivatives are a common scaffold in drug design, and the isopropoxy group can be used to modulate lipophilicity and steric interactions.

Given these features, **4-Isopropoxy-3-(trifluoromethyl)benzoic acid** could serve as a valuable starting material for the synthesis of novel compounds for screening in various therapeutic areas.



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Logical workflow for the use of the title compound in drug discovery.

Safety Information

Based on available safety data sheets from chemical suppliers, **4-Isopropoxy-3-(trifluoromethyl)benzoic acid** is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Isopropoxy-3-(trifluoromethyl)benzoic acid is a chemical compound with potential applications in research and development, particularly in the synthesis of novel molecules for drug discovery. While detailed physicochemical and biological data are currently limited in the public domain, its structural features make it an interesting building block for medicinal chemists. Further research is needed to fully characterize its properties and explore its potential applications.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Isopropoxy-3-(trifluoromethyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322539#4-isopropoxy-3-trifluoromethyl-benzoic-acid-cas-number-220003-24-7\]](https://www.benchchem.com/product/b1322539#4-isopropoxy-3-trifluoromethyl-benzoic-acid-cas-number-220003-24-7)

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